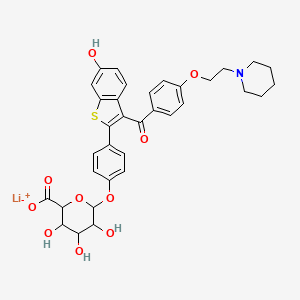
Raloxifene-4'-D-glucuronide lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronide conjugates, including Raloxifene 4’-Glucuronide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raloxifene 4’-Glucuronide is primarily synthesized through the process of glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the isoforms UGT1A1, UGT1A8, and UGT1A10 . The reaction typically occurs in the liver and intestines, where these enzymes are abundantly present .
Industrial Production Methods: Industrial production of Raloxifene 4’-Glucuronide can involve microbial bioconversion processes. For instance, the microorganism Streptomyces sp NRRL 21489 has been used to convert Raloxifene into its glucuronidated forms in a tank fermentation process . This method involves the cultivation of the microorganism in a controlled environment, followed by the extraction and purification of the glucuronidated products using techniques such as UV, LC/MS, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Raloxifene 4’-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to Raloxifene, facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The primary reagent in the glucuronidation reaction is glucuronic acid, and the reaction is catalyzed by UDP-glucuronosyltransferase enzymes . The reaction conditions typically involve an aqueous environment at physiological pH and temperature, as it occurs naturally in the liver and intestines .
Major Products: The major products of the glucuronidation reaction are Raloxifene 4’-Glucuronide and other glucuronidated forms such as Raloxifene 6-Glucuronide and Raloxifene 6,27-Diglucuronide .
Scientific Research Applications
Raloxifene 4’-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its role in the metabolism and pharmacokinetics of Raloxifene, providing insights into the drug’s efficacy and safety . In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Raloxifene and its metabolites in biological samples . Additionally, the microbial bioconversion process used to produce Raloxifene 4’-Glucuronide is of interest in industrial biotechnology for the production of glucuronidated compounds .
Mechanism of Action
Raloxifene 4’-Glucuronide exerts its effects primarily through its interaction with estrogen receptors. As a metabolite of Raloxifene, it retains some of the parent compound’s activity, albeit at a significantly reduced potency . Raloxifene acts as an estrogen agonist in bone tissue, promoting bone mineral density, and as an estrogen antagonist in breast and uterine tissues, reducing the risk of cancer . The glucuronidation of Raloxifene to form Raloxifene 4’-Glucuronide is a detoxification process that facilitates the excretion of the drug from the body .
Comparison with Similar Compounds
Raloxifene 4’-Glucuronide can be compared with other glucuronidated metabolites of Raloxifene, such as Raloxifene 6-Glucuronide and Raloxifene 6,27-Diglucuronide . These compounds share similar metabolic pathways and functions but differ in their specific sites of glucuronidation and resulting biological activities . Raloxifene 4’-Glucuronide is unique in its specific glucuronidation at the 4’ position, which influences its pharmacokinetic properties and biological activity .
Similar Compounds
- Raloxifene 6-Glucuronide
- Raloxifene 6,27-Diglucuronide
- Raloxifene 27-Glucuronide
Raloxifene 4’-Glucuronide stands out due to its specific site of glucuronidation and its role in the overall metabolism and excretion of Raloxifene .
Properties
Molecular Formula |
C34H34LiNO10S |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
lithium;3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1 |
InChI Key |
AKGXZWGDHSMZHM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



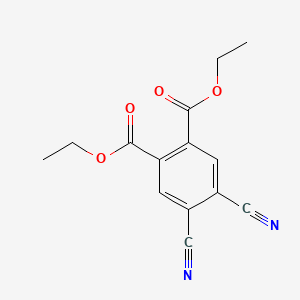
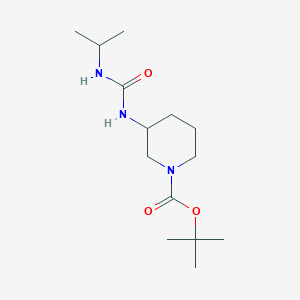
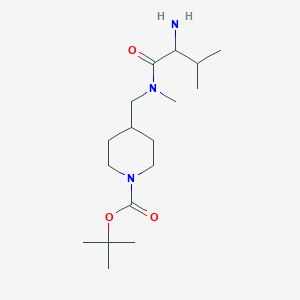
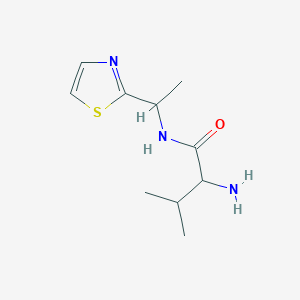
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14783899.png)
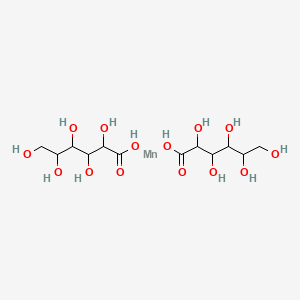
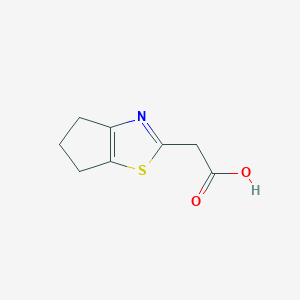
![(8R,10S,14R)-17-[(2S)-2-hydroxy-6-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14783930.png)
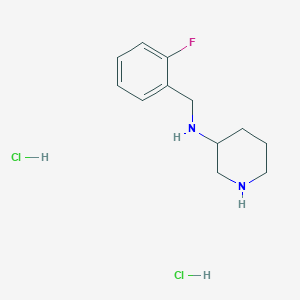
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
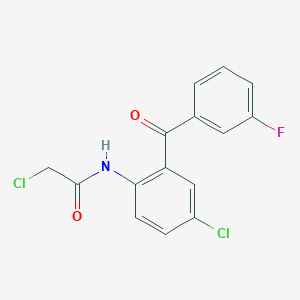
![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)
